molecular formula C7H5F3N2O B149125 4-(Trifluoromethyl)nicotinamide CAS No. 158062-71-6

4-(Trifluoromethyl)nicotinamide

Cat. No. B149125
M. Wt: 190.12 g/mol
InChI Key: JUIWZYBJXUPIKF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)nicotinamide is a chemical compound that is part of a broader class of nicotinamide derivatives. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities. The trifluoromethyl group in particular is known for enhancing the metabolic stability and bioavailability of pharmaceuticals, making 4-(Trifluoromethyl)nicotinamide a valuable intermediate for drug development .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinamide derivatives can involve various starting materials and optimized reactions. For instance, the synthesis of 4-(Trifluoromethyl)nicotinic acid, a related compound, was achieved using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide through a series of reactions including cyclization, chlorination, hydrogenolysis, and hydrolysis, with a total yield of 38.6% . Another related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, was synthesized using a trifluoromethylation process that is both safe and economical, highlighting the importance of developing efficient synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)nicotinamide derivatives is characterized by the presence of a nicotinamide core, which is a nitrogen-containing heterocycle, and a trifluoromethyl group. The presence of these functional groups is crucial for the biological activity of these compounds. For example, the trifluoromethyl group is known to enhance binding interactions with biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives, including those with the 4-(trifluoromethyl) group, can participate in various chemical reactions that are essential for their biological activity. For instance, some nicotinamide derivatives have been shown to inhibit tubulin polymerization, which is a critical process in cell division and a target for anticancer agents . The chemical reactivity of these compounds is also influenced by the presence of other substituents, which can be strategically modified to improve their biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)nicotinamide derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability. These properties are important for the pharmacokinetic profile of potential drug candidates. The specific physical and chemical properties of these compounds would be determined through experimental studies, including solubility, melting point, and stability tests .

Scientific Research Applications

Role in Cell Survival and Differentiation

Nicotinamide, a form of vitamin B3, has shown potential in promoting cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, impacting the phosphorylation of myosin light chain and actomyosin contraction, leading to improved cell survival post-individualization (Meng et al., 2018).

Impact on Cellular Energy Metabolism

Nicotinamide influences oxidative stress and modulates pathways linked to cellular survival and death. It plays a crucial role in cellular energy metabolism, impacting physiology, and has shown promise in treatments for immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Safety And Hazards

When handling 4-(Trifluoromethyl)nicotinamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIWZYBJXUPIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382187
Record name 4-Trifluoromethylnicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)nicotinamide

CAS RN

158062-71-6
Record name 4-Trifluoromethylnicotinamide
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Record name 4-Trifluoromethylnicotinamide
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Record name 4-Trifluoromethylnicotinamide
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Record name 4-(Trifluoromethyl)nicotinamide
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Record name 4-TRIFLUOROMETHYLNICOTINAMIDE
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Synthesis routes and methods I

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in ethanol (15 ml), and sodium hydroxide (600 mg, 17 mmol) was added. The mixture was heated under reflux for 8 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/acetone=1/1) to obtain 0.53 g (yield 26.5%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
26.5%

Synthesis routes and methods II

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in methanol (15 ml), and potassium hydroxide (990 mg, 15 mmol) was added. The mixture was heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/acetone=1/1) to obtain 1.03 g (yield 52.6%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step Two
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
52.6%

Synthesis routes and methods III

Procedure details

A solution comprising 3 g of 4-trifluoromethyl-3-pyridine carboxylic acid, 6.7 ml of thionyl chloride and 20 ml of benzene, was refluxed under heating for 1.5 hours in the presence of a catalytic amount of dimethylformamide. Excess thionyl chloride and benzene were distilled off. Then, the residue was dissolved in 5 ml of ethyl acetate. This solution was gradually dropwise added to 20 ml of ammonia under cooling with ice. After completion Of the dropwise addition, the mixture was stirred at room temperature for 30 minutes. Then, water and ethyl acetate were distilled off under reduced pressure. The residue was extracted with heated ethyl acetate to obtain 2.1 g of 4-trifluoromethyl-3-pyridine carboxamide (melting point: 162.7° C.) as the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)nicotinamide
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4-(Trifluoromethyl)nicotinamide
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4-(Trifluoromethyl)nicotinamide
Reactant of Route 5
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Reactant of Route 6
4-(Trifluoromethyl)nicotinamide

Citations

For This Compound
61
Citations
M Morita, T Yoneda, N Akiyoshi - Journal of Pesticide Science, 2014 - jstage.jst.go.jp
Flonicamid, a novel class insecticide possessing a unique chemical structure, was discovered in 1992, developed by Ishihara Sangyo Kaisha, Ltd., and registered in Japan in 2006 …
Number of citations: 79 www.jstage.jst.go.jp
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1963 - ACS Publications
A total synthesis of5-liydroxy-6-methyl-4-triHiioromethy 1-3-pyridine methanol hydrochloride is described. Tiie condensation of trifluoroacetvlacetone with 2-cyanoacetamide leads to 2-…
Number of citations: 11 pubs.acs.org
Y Tian, BR Lahue, Y Ma, LG Nair, W Pan… - Bioorganic & Medicinal …, 2022 - Elsevier
… In conclusion, focused SAR of the 4-trifluoromethyl nicotinamide group of our gem-disubstituted piperidine lead 2 was pursued. Although most of the substitutions studied were tolerated…
Number of citations: 3 www.sciencedirect.com
H Joost, C Staetz, B Black, J Hayashi, L Kinne… - … National Cotton Council …, 2006 - cotton.org
Flonicamid is a novel pyridine-carboxamide insecticide (N-cyanomethyl-4-trifluoromethyl nicotinamide, CAS 158062-67-0) that is particularly effective against aphids, Lygus spp. and …
Number of citations: 15 www.cotton.org
X Dong, Y Liu, H Niu, G Wang, L Dong, A Zou… - Journal of …, 2019 - Elsevier
The human ether-a-go-go-related gene (hERG) encodes the K + channel that carries the rapid component of the delayed rectifier current in the human heart. Reduction of hERG activity …
Number of citations: 8 www.sciencedirect.com
A Balachandran, DL Kerns, MN Parajulee - cotton.org
… Flonicamid (N-cyanomethyl-4 trifluoromethyl nicotinamide) is a novel insecticidal compound effective against heteropterans and is gaining wide importance in the management of the …
Number of citations: 0 www.cotton.org
A Goldnik, FA Pluciński, AP Mazurek - science24.com
We have synthetized a number of nicotinic and picolinic acid derivatives with expected anti-seizure activity. One of the important issues in this therapeutical group are pharmacokinetic …
Number of citations: 0 www.science24.com
O Vajdle, S Mutić, S Lazić, Z Kónya… - International Journal …, 2022 - Taylor & Francis
The voltammetric characterisation and determination of insecticide flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) were performed for the first time using a simple …
Number of citations: 1 www.tandfonline.com
LN Bheemanapalli, RR Akkinepally… - Chemical and …, 2008 - jstage.jst.go.jp
Chem. Pharm. Bull. 56(9) 1342-1348 (2008) Page 1 Pyrido[2,3-d]pyrimidine ring system is present in a number of biologically active compounds which includes, antibacterial,1—3) …
Number of citations: 14 www.jstage.jst.go.jp
V Banda, SK Gautham, SR Pillalamarri… - Journal of …, 2016 - Wiley Online Library
A series of novel 1,2,3‐triazole/isoxazole‐functionalized imidazo[4,5‐b]pyridine‐2(3H)‐one derivatives 7 and 8 were prepared starting from pyridin‐2(1H)‐one 1 in a series of steps. …
Number of citations: 5 onlinelibrary.wiley.com

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